Isoamyl 3-(2-furan)propionate

Flavor Chemistry Fragrance Formulation Sensory Analysis

Isoamyl 3-(2-furan)propionate (CAS 7779-67-1) is a fatty acid ester incorporating a furan ring, a propanoate chain, and an isoamyl group. It is a colorless to pale yellow liquid with a sweet, green, slightly floral aroma.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 7779-67-1
Cat. No. B1583862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl 3-(2-furan)propionate
CAS7779-67-1
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)CCC1=CC=CO1
InChIInChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3
InChIKeyZVMWAVZRUZDYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl 3-(2-furan)propionate (CAS 7779-67-1): A Verified Flavor and Fragrance Ester with Defined Regulatory and Analytical Benchmarks


Isoamyl 3-(2-furan)propionate (CAS 7779-67-1) is a fatty acid ester incorporating a furan ring, a propanoate chain, and an isoamyl group [1]. It is a colorless to pale yellow liquid with a sweet, green, slightly floral aroma [2]. The compound is officially designated as a flavoring agent or adjuvant [3], with its use in food sanctioned by its listing in 21 CFR 172.515 [4]. It is also assigned FEMA number 2071 [5] and JECFA number 1515 [6], establishing its regulatory standing for use in food and beverage applications.

Why Substituting Isoamyl 3-(2-furan)propionate with Other Furan Esters Risks Sensory and Regulatory Non-Conformance


Direct substitution of Isoamyl 3-(2-furan)propionate with other furan esters is high-risk without reformulation and re-validation. This compound occupies a unique physicochemical and sensory space defined by its specific ester chain length (propanoate) and branched alcohol (isoamyl) . Its closest analogs, while sharing the furan ring, diverge in key properties that directly impact product performance and compliance. For instance, a change in the alcohol moiety from isoamyl to ethyl or isobutyl alters the compound's lipophilicity (LogP) and vapor pressure, which in turn modifies its volatility and odor threshold [1]. More critically, these structural variations lead to distinctly different organoleptic profiles—shifting from a sweet, green, floral character to a purely fruity pineapple or a winey, brandy-like note—and even to different safety and regulatory profiles .

Isoamyl 3-(2-furan)propionate (CAS 7779-67-1): Quantitative Differentiation Against Key Furan Ester Analogs


Differentiation from Ethyl 3-(2-furyl)propanoate: Aroma Character and Vapor Pressure

Compared to its ethyl ester analog (CAS 10031-90-0), Isoamyl 3-(2-furan)propionate exhibits a more complex, green-floral aroma profile, whereas the ethyl derivative is primarily described as having a sweet, fruity pineapple aroma . This sensory differentiation is underpinned by a significant difference in volatility: the isoamyl ester has a predicted vapor pressure of 0.0±0.5 mmHg at 25°C , while the ethyl ester's predicted vapor pressure is 0.00245 mmHg at 20°C . This near two-order-of-magnitude difference in vapor pressure means the isoamyl ester is far less volatile, leading to greater tenacity and a longer-lasting sensory impact in final applications.

Flavor Chemistry Fragrance Formulation Sensory Analysis

Differentiation from Furfuryl Propionate: Metabolic Fate and Structural Integrity

Isoamyl 3-(2-furan)propionate demonstrates exceptional hydrolytic instability in biological media, a key differentiator from simpler esters. In an in vitro ester stability study, more than 98% of Isoamyl 3-(2-furan)propionate was hydrolyzed within 1 minute of incubation at 37 °C in guinea-pig blood, and no free ester was detected after 5 minutes [1]. In contrast, furfuryl propionate (CAS 623-19-8), while also hydrolyzable, is reported to be stable enough to be used as a flavoring agent and solvent, implying a slower or less complete hydrolysis rate . The near-instantaneous hydrolysis of the isoamyl ester to its constituent acid (2-furanpropanoic acid) and alcohol (isoamyl alcohol) is a critical determinant of its safety profile, as the intact ester is not systemically available.

Pharmacokinetics Toxicology Food Safety

Differentiation from Isoamyl 2-Furoate: Aroma Profile, LogP, and Boiling Point

Within the same isoamyl alcohol series, Isoamyl 3-(2-furan)propionate is clearly differentiated from Isoamyl 2-furoate (CAS 615-12-3) by the length of its acid chain (propanoate vs. carboxylate). This single structural difference results in a distinct divergence of key properties. Isoamyl 3-(2-furan)propionate has a sweet, green, floral aroma [1], while Isoamyl 2-furoate is typically described as having a pleasant, fruity odor . Quantitatively, the propanoate ester has a higher LogP of 3.36 compared to the furoate ester's LogP of 2.48 [2], indicating it is more lipophilic. This is further reflected in its higher boiling point of 258 °C [3] versus 232 °C for the furoate [4], confirming it is a heavier, less volatile molecule.

Physicochemical Properties Structure-Activity Relationship Flavor Chemistry

Differentiation from Isobutyl 3-(2-furan)propionate: Distinct Sensory Profiles for Precise Flavor Blending

A direct comparison with its close structural analog, Isobutyl 3-(2-furan)propionate (CAS 105-01-1), highlights the critical role of the isoamyl branching. The isoamyl ester is characterized by a sweet, green, floral aroma [1]. In contrast, the isobutyl ester possesses a distinctly different profile described as fruity, winey, brandy-like with a pungent taste above 50 ppm . This demonstrates a qualitative and quantitative difference in flavor perception, where the isobutyl analog introduces a pungency at specific concentrations that is not a reported characteristic of the isoamyl ester.

Flavor Creation Sensory Analysis Taste Modulation

High-Impact Applications for Isoamyl 3-(2-furan)propionate Based on Comparative Performance Advantages


Creation of Long-Lasting Green-Floral Fragrances and Floral-Infused Baked Goods

The compound's significantly lower volatility compared to ethyl 3-(2-furyl)propanoate makes it the superior choice for applications where aroma longevity is paramount . Its tenacity is ideal for fine fragrances, scented candles, and laundry care products that require a persistent green-floral note. In the food sector, this property is highly valued in baked goods, where the compound can withstand the heat of processing and continue to release its aroma throughout the product's shelf life.

Safe Flavoring Agent for Beverages and Dairy with a Favorable Metabolic Profile

The documented, near-instantaneous hydrolysis of Isoamyl 3-(2-furan)propionate in the bloodstream (>98% in <1 minute) [1] provides a strong safety rationale for its use in high-volume consumable products. This rapid metabolism to its constituent, non-systemic components supports its use in clear beverages, dairy products, and confectionery, where formulators must prioritize consumer safety and regulatory compliance.

Precise Flavor Tuning in Complex Fruit and Confectionery Flavors

Where the desired flavor profile is a sweet, green, floral note—as opposed to the purely pineapple note of the ethyl ester or the winey, brandy note of the isobutyl ester —Isoamyl 3-(2-furan)propionate is the essential choice. Its unique character allows flavorists to add a layer of complexity and naturalness to strawberry, raspberry, apple, and tropical fruit flavors, as well as in caramel, nut, and vanilla compositions, without introducing unwanted pungency or off-notes.

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